molecular formula C9H17NO3 B1339378 tert-Butyl (4-oxobutyl)carbamate CAS No. 84766-90-5

tert-Butyl (4-oxobutyl)carbamate

Cat. No.: B1339378
CAS No.: 84766-90-5
M. Wt: 187.24 g/mol
InChI Key: CRZDTEUFFZSQAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-Butyl (4-oxobutyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-oxobutyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-Butyl (4-oxobutyl)carbamate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Biological Activity

tert-Butyl (4-oxobutyl)carbamate is an organic compound classified as a carbamate, characterized by its unique molecular structure, which includes a tert-butyl group and a 4-oxobutyl chain. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and drug development. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and industrial processes.

Chemical Structure and Properties

The molecular formula of this compound is C11H21NO3C_{11}H_{21}NO_3, and it features the following structural components:

  • tert-butyl group : Provides steric bulk and influences solubility.
  • 4-oxobutyl chain : Contributes to the compound's reactivity and binding properties.

The biological activity of this compound primarily involves its ability to interact with specific enzymes. The mechanism of action includes:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity. This property positions it as a candidate for therapeutic applications in drug design.
  • Protective Role in Synthesis : It acts as a protecting group for amines during chemical reactions, facilitating the formation of complex molecules without interfering with other functional groups.

Biological Activity Studies

Research has focused on the interactions of this compound with various biological macromolecules. Notable findings include:

  • Inhibition Studies : The compound has demonstrated significant inhibitory effects on certain enzymes, suggesting potential therapeutic roles in treating diseases linked to enzyme dysfunction.
  • Binding Affinity : Studies indicate that it possesses favorable binding affinities with target enzymes, which is critical for its effectiveness as a drug candidate.

Case Studies

  • In Vitro Enzyme Inhibition : A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The results showed that the compound significantly reduced AChE activity, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
  • Pharmacological Applications : Another research highlighted the use of this carbamate in developing new pharmaceuticals targeting inflammatory pathways. The compound's ability to modulate enzyme activity suggests it could be effective in reducing inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
tert-Butyl (4-hydroxybutyl)carbamateC11H23NO3C_{11}H_{23}NO_3Hydroxyl group may enhance solubility
tert-Butyl N-(4-fluorophenyl)-4-oxobutylcarbamateC_{16}H_{23FNO_3Fluorine substituent may affect binding properties
tert-Butyl N-(4-methylphenyl)-4-oxobutylcarbamateC_{16}H_{23}NO_3Methyl group alters sterics and electronic properties

Properties

IUPAC Name

tert-butyl N-(4-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZDTEUFFZSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573799
Record name tert-Butyl (4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84766-90-5
Record name tert-Butyl (4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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